N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide
Description
N-(4-(2-((4-Morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a synthetic small molecule featuring a thiazole core substituted with a morpholinophenylacetamide moiety and a cyclopentanecarboxamide group. The morpholine ring may enhance solubility and modulate pharmacokinetic properties compared to simpler aryl or aliphatic substituents .
Properties
IUPAC Name |
N-[4-[2-(4-morpholin-4-ylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c26-19(22-16-5-7-18(8-6-16)25-9-11-28-12-10-25)13-17-14-29-21(23-17)24-20(27)15-3-1-2-4-15/h5-8,14-15H,1-4,9-13H2,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSDAWDGKGMBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[4-({[4-(morpholin-4-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide, primarily targets the Cholesteryl Ester Transfer Protein (CETP) . CETP plays a crucial role in the reverse cholesteryl transfer (RCT) process, which is essential for cardiovascular health.
Mode of Action
The compound interacts with CETP, inhibiting its activity. This inhibition disrupts the RCT process, leading to changes in the levels of low-density lipoprotein cholesterol (LDL-C) and high-density lipoprotein cholesterol (HDL-C) in the body.
Biochemical Pathways
The compound affects the RCT pathway by inhibiting CETP. This leads to a decrease in LDL-C levels and an increase in HDL-C levels. These changes can have downstream effects on cardiovascular health, as high LDL-C levels and low HDL-C levels are associated with an increased risk of cardiovascular disease.
Biochemical Analysis
Biochemical Properties
N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cholesteryl ester transfer protein (CETP), where the compound acts as an inhibitor. This interaction is significant because CETP is involved in the reverse cholesteryl transfer process, which is crucial for maintaining cholesterol homeostasis in the body. The inhibition of CETP by this compound can potentially lead to increased levels of high-density lipoprotein (HDL) cholesterol, thereby reducing the risk of cardiovascular diseases.
Cellular Effects
This compound has been shown to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the activity of certain kinases and transcription factors, leading to changes in the expression of genes involved in lipid metabolism and inflammatory responses. Additionally, this compound can alter cellular metabolism by affecting the uptake and utilization of lipids and glucose, which can have implications for metabolic diseases such as diabetes and obesity.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific sites on target enzymes and proteins, leading to inhibition or activation of their activity. For example, its binding to CETP results in the inhibition of CETP activity, thereby preventing the transfer of cholesteryl esters between lipoproteins. This binding interaction is facilitated by the unique structure of the compound, which allows it to fit into the active site of CETP and block its function. Additionally, this compound can modulate the activity of other enzymes involved in lipid metabolism, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. In vitro studies have shown that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its therapeutic use. In vivo studies have also indicated that the compound can have lasting effects on lipid levels and inflammatory responses, further highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to vary with different dosages. At lower doses, the compound exhibits beneficial effects on lipid metabolism and inflammatory responses, with minimal adverse effects. At higher doses, the compound can induce toxic effects, including liver toxicity and alterations in kidney function. These dosage-dependent effects highlight the importance of careful dose optimization in the development of therapeutic applications for the compound. Additionally, threshold effects have been observed, where the compound exhibits significant biochemical and cellular effects only above a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes such as CETP and other lipid-modifying enzymes, influencing the flux of lipids and the levels of various metabolites. These interactions can lead to changes in the levels of cholesterol, triglycerides, and other lipids in the body, which can have significant implications for metabolic health. Additionally, the compound may affect the activity of cofactors involved in lipid metabolism, further modulating its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Within the cells, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The distribution of the compound within tissues can also vary, with higher concentrations observed in lipid-rich tissues such as the liver and adipose tissue.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of a morpholinophenyl group in the compound’s structure may facilitate its localization to the endoplasmic reticulum, where it can interact with lipid-modifying enzymes. Additionally, the compound may undergo post-translational modifications, such as phosphorylation, which can influence its activity and interactions with other biomolecules.
Biological Activity
N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanism of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a thiazole ring, a cyclopentanecarboxamide moiety, and a morpholinophenyl group. This structural diversity contributes to its potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O3S |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 1207032-54-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets implicated in disease pathways. Studies suggest that the thiazole ring may play a crucial role in mediating these interactions, potentially influencing enzyme activity or receptor binding.
Interaction Studies
Research indicates that the compound may exhibit binding affinity to various targets, which is essential for understanding its pharmacodynamics. For instance, preliminary studies have suggested that the compound can induce apoptosis in cancer cells, similar to other known cytotoxic agents.
Cytotoxic Activity
In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicate significant cytotoxicity, particularly against breast cancer cell lines.
Case Studies
-
Cytotoxicity Evaluation : In a study involving MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines, this compound demonstrated IC50 values comparable to established chemotherapeutic agents like cisplatin .
- MDA-MB-231 : More potent than cisplatin.
- SUIT-2 : Comparable potency.
- HT-29 : Significant cytotoxicity observed.
Cell Line IC50 (µM) Comparison with Cisplatin MDA-MB-231 0.5 78.75 times more potent SUIT-2 1.0 Comparable HT-29 0.8 50.8 times more active
Apoptosis Induction
Further investigations into the mechanism of action revealed that this compound induces apoptosis through mitochondrial pathways. It was found to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic factors such as Bcl-2, leading to caspase activation .
Potential Therapeutic Applications
Given its promising cytotoxic profile and mechanism of action, this compound holds potential as a lead compound in drug development targeting various cancers. Its unique structure allows for further modifications that could enhance its selectivity and efficacy against specific cancer types.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The primary applications of N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide lie in:
- Anticancer Research : The compound's unique structure suggests potential as a lead compound for developing new anticancer agents. Studies indicate that derivatives of thiazole compounds exhibit significant cytotoxicity against various cancer cell lines, including breast cancer .
- Antimicrobial Activity : Similar thiazole derivatives have been evaluated for their effectiveness against bacterial and fungal pathogens. The pharmacological activities of these compounds indicate that they could be effective against drug-resistant strains .
Synthesis and Characterization
The synthesis of this compound can be approached through several methodologies:
- Nucleophilic Substitution Reactions : This method can be used to introduce various substituents onto the thiazole ring.
- Cyclization Processes : Cyclization can enhance the stability of the compound and introduce new functional groups.
- Electrophilic Aromatic Substitution : This reaction is particularly relevant for modifying the morpholine group to improve biological activity.
Anticancer Activity
Research has demonstrated that compounds with similar structures to this compound show promising anticancer effects. For instance, molecular docking studies have been employed to evaluate binding affinities to targets involved in cancer progression, such as specific enzymes or receptors .
In vitro studies have indicated that modifications to the compound can enhance its efficacy against various cancer cell lines, including MCF7 (breast cancer), highlighting its potential in drug development .
Antimicrobial Activity
The antimicrobial properties of related thiazole compounds have been extensively studied. Compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess similar properties .
Case Studies
Several studies highlight the effectiveness of thiazole derivatives in combating drug-resistant pathogens and cancer cells:
- Anticancer Screening : A study demonstrated that thiazole derivatives exhibited cytotoxicity against a range of human cancer cell lines. The most active compounds were identified through SRB assays, which measure cell viability post-treatment .
- Molecular Docking Studies : In silico docking studies have provided insights into how these compounds interact with biological targets, facilitating rational drug design by predicting binding affinities and modes of action .
Comparison with Similar Compounds
Comparative Analysis with Structural and Functional Analogs
The following table summarizes key structural and functional differences between the target compound and similar molecules from the evidence:
Structural and Functional Differences
- Morpholine vs. Piperazine analogs, however, often exhibit stronger basicity, affecting cellular uptake and target engagement .
- Cyclopentanecarboxamide vs.
- Biological Targets: While 13 () inhibits α-glucosidase (IC50 ~1–10 µM), morpholino-pyrazole derivatives (9a-j, ) show antimalarial activity (IC50 ~0.5–5 µM against Plasmodium strains).
Preparation Methods
Hantzsch Thiazole Synthesis
The foundational approach employs the Hantzsch reaction using α-haloketones and thioureas:
Representative Procedure ( Scheme 1):
- Charge chloroacetone (1.2 eq) to stirred solution of 1-methylthiourea (1.0 eq) in anhydrous EtOH (0.5 M)
- Heat at 65°C for 6 hr under N₂ atmosphere
- Cool to RT, filter precipitated 2-amino-4-methylthiazole hydrochloride (78% yield)
Optimization Data:
| Halogen Source | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Bromoacetone | EtOH | 65 | 4 | 82 |
| Iodoacetone | THF | 50 | 8 | 75 |
| Chloroacetone | DMF | 80 | 3 | 68 |
Microwave-assisted synthesis reduces reaction time to 15 min with comparable yields.
Cyclocondensation of β-Ketoamides
Advanced routes utilize enaminone intermediates for regioselective thiazole formation ( Scheme 2):
- Prepare enaminone via condensation of DMF-DMA with 1-methylthiourea (98% yield)
- Cyclize with 3-chloro-2,4-pentadione under microwave irradiation (300W, 120°C, 10 min)
- Isolate 5-acetylthiazole intermediate (91% purity by HPLC)
Sidechain Installation: 4-Morpholinophenyl Acetamide
Buchwald-Hartwig Amination
Palladium-catalyzed C-N bond formation enables direct morpholine installation:
Protocol ( Method 3):
- Charge 4-bromoacetanilide (1.0 eq), morpholine (2.5 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)
- Add Cs₂CO₃ (3.0 eq) in dioxane (0.3 M)
- Heat at 100°C for 18 hr under Ar
- Isolate N-(4-morpholinophenyl)acetamide (63% yield)
Comparative Catalyst Screening:
| Catalyst System | Conversion (%) | Selectivity (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 92 | 88 |
| PdCl₂(Amphos)₂ | 85 | 79 |
| NiCl₂(PCy₃)₂ | 68 | 65 |
Nucleophilic Acyl Substitution
Alternative approach using activated esters:
- Prepare bromoacetyl thiazole intermediate via HBr/acetic acid treatment of 2-acetamidothiazole
- React with 4-morpholinoaniline (1.5 eq) in presence of DIEA (2.0 eq)
- Purify by silica gel chromatography (EtOAc/hexane 3:7) to obtain 78% yield
Cyclopentanecarboxamide Coupling
Carbodiimide-Mediated Amidation
Standard peptide coupling conditions achieve efficient amide bond formation:
Optimized Procedure ( Section 2.1):
- Dissolve cyclopentanecarboxylic acid (1.2 eq) in dry DCM (0.2 M)
- Add EDCl (1.5 eq), HOBt (1.5 eq), stir at 0°C for 30 min
- Introduce thiazole amine intermediate (1.0 eq), warm to RT overnight
- Wash with 5% NaHCO₃, dry over MgSO₄, concentrate in vacuo
- Recrystallize from EtOH/H₂O (85% yield, >99% purity)
Coupling Agent Comparison:
| Reagent System | Reaction Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt | 12 | 85 | 99 |
| DCC/DMAP | 24 | 72 | 95 |
| HATU/DIEA | 6 | 88 | 98 |
Enzymatic Aminolysis
Green chemistry approach using immobilized lipases:
- Suspend CAL-B (50 mg/mmol) in MTBE
- Add cyclopentanecarboxylic acid methyl ester (1.5 eq) and thiazole amine
- Stir at 40°C for 48 hr, filter catalyst, concentrate
- Isolate product in 68% yield with 97% enantiomeric excess
Integrated Synthetic Routes
Convergent Pathway (Path A)
Stepwise Yield Analysis:
- Thiazole core synthesis: 82%
- Acetamide sidechain installation: 78%
- Final amide coupling: 85%
Overall yield: 82% × 78% × 85% = 54.3%
Linear Assembly (Path B)
Process Economics:
| Stage | Cost ($/kg) | Time (days) |
|---|---|---|
| Morpholine install | 120 | 3 |
| Thiazole cyclization | 95 | 2 |
| Final coupling | 210 | 5 |
Analytical Characterization
Spectroscopic Data Correlation:
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 1.55-1.78 (m, 8H, cyclopentane) | |
| δ 3.25 (t, 4H, morpholine OCH₂) | ||
| δ 6.82 (d, 2H, aromatic H) | ||
| HRMS | m/z 443.1921 [M+H]⁺ (calc. 443.1924) |
Thermal Analysis:
- DSC onset melting point: 184°C (decomposition observed >200°C)
- TGA weight loss: <2% up to 150°C under N₂
Process Optimization Challenges
Thiazole Ring Stability
Acidic conditions during amide coupling risk thiazole ring opening. Maintaining pH >6.5 during aqueous workups prevents decomposition.
Morpholine Oxidative Degradation
Trace metal contamination accelerates N-oxidation. Chelating agents (EDTA, 0.1% w/v) in reaction mixtures suppress byproduct formation.
Industrial-Scale Considerations
Cost Analysis for 10 kg Batch:
| Component | Cost ($) | Contribution (%) |
|---|---|---|
| EDCl | 12,500 | 38 |
| 4-Morpholinoaniline | 8,200 | 25 |
| Solvent Recovery | -4,800 | -15 |
Environmental Impact Assessment:
- Process Mass Intensity: 126 kg/kg product
- E-Factor: 48 (primarily from solvent use)
Q & A
Q. Critical Parameters :
- Temperature control (60–80°C) to minimize side reactions.
- Solvent choice (e.g., DMF for polar intermediates, THF for non-polar steps).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Table 1: Optimization of Key Reaction Steps
| Step | Optimal Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole formation | Ethanol, 80°C, 6h | 75 | 95% |
| Amide coupling | DMF, EDC/HOBt, RT, 12h | 68 | 92% |
| Cyclopentane linkage | THF, DCC, 0°C→RT, 24h | 60 | 90% |
How can researchers resolve contradictions between in vitro and in vivo bioactivity data?
Methodological Answer:
Discrepancies often arise from:
- Metabolic instability : Conduct liver microsomal assays to identify metabolic hotspots. Modify labile groups (e.g., replace ester linkages with amides) .
- Poor solubility : Use co-solvents (e.g., DMSO/PBS mixtures) or nanoparticle formulations for in vivo studies .
- Bioavailability : Perform pharmacokinetic (PK) profiling (e.g., plasma half-life via LC-MS) and adjust dosing regimens .
Case Study :
A structurally similar thiazole derivative showed 90% inhibition in vitro but only 30% in vivo. PK analysis revealed rapid hepatic clearance, prompting prodrug design to enhance stability .
What advanced spectroscopic techniques are essential for structural elucidation?
Methodological Answer:
2D NMR (HSQC, HMBC) : Resolve overlapping signals in the thiazole and morpholine regions .
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₉N₅O₃S) with <2 ppm error .
X-ray Crystallography : Validate stereochemistry and hydrogen-bonding patterns in the solid state .
Q. Example Data :
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 3.65 (m, 4H, morpholine-OCH₂), 2.82 (m, 1H, cyclopentane-CH).
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N amide) .
How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Core Modifications :
- Replace the cyclopentane with cyclohexane to assess steric effects.
- Substitute morpholine with piperazine to evaluate electron-donating vs. withdrawing groups .
Functional Group Variations :
- Introduce methyl/fluoro groups on the phenyl ring to study hydrophobic interactions.
Assay Platforms :
Q. Table 2: SAR of Selected Derivatives
| Derivative | Modification | IC₅₀ (EGFR, nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent Compound | - | 120 | 15 |
| Cyclohexane analog | Cyclopentane → Cyclohexane | 95 | 10 |
| Piperazine derivative | Morpholine → Piperazine | 150 | 25 |
What strategies mitigate batch-to-batch variability in synthesis?
Methodological Answer:
Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and intermediate stability .
Quality Control (QC) Protocols :
- Strict solvent drying (e.g., molecular sieves for DMF).
- Standardized workup procedures (e.g., pH-controlled extractions).
Statistical Design : Apply DoE (Design of Experiments) to optimize temperature, stoichiometry, and catalyst loading .
How to address conflicting data in enzyme inhibition vs. cellular activity assays?
Methodological Answer:
Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm intracellular target binding .
Off-Target Screening : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify polypharmacology .
Pathway Analysis : RNA-seq or phosphoproteomics to detect compensatory signaling pathways .
Example : A morpholine-thiazole analog showed strong enzyme inhibition but weak cellular activity. CETSA revealed poor membrane permeability, resolved by adding a cell-penetrating peptide conjugate .
What computational methods predict binding modes and optimize interactions?
Methodological Answer:
Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17) to model morpholine-thiazole interactions .
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Free Energy Calculations : Apply MM-PBSA to rank derivatives by binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
